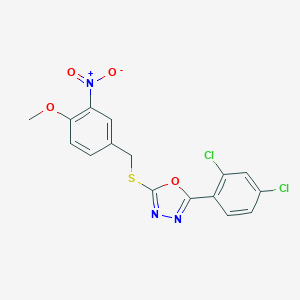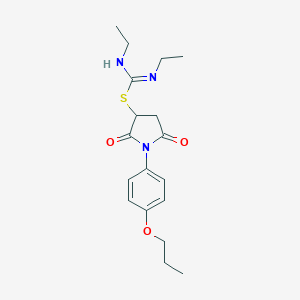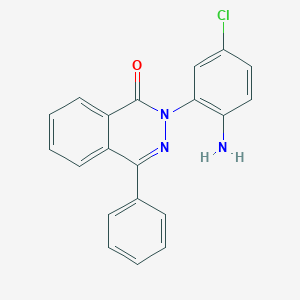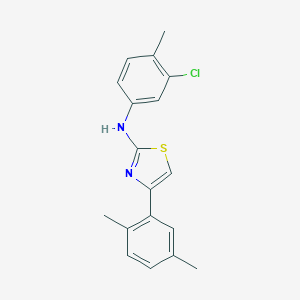
3-(1,3-diphenyl-2-imidazolidinyl)-9-ethyl-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(1,3-Diphenyl-2-imidazolidinyl)pyridine” has a molecular formula of C20H19N3 . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of “3-(1,3-Diphenyl-2-imidazolidinyl)pyridine” consists of 20 carbon atoms, 19 hydrogen atoms, and 3 nitrogen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1,3-Diphenyl-2-imidazolidinyl)pyridine” such as melting point, boiling point, density, and molecular weight are available from various sources .
Wissenschaftliche Forschungsanwendungen
Inhibitor of Hyaluronan Synthesis
This compound, also known as 5′-Deoxy-5′-(1,3-Diphenyl-2-Imidazolidinyl)-Thymidine (DDIT), has been identified as a potent inhibitor of hyaluronan synthesis . Hyaluronan is one of the major components of the extracellular matrix and is involved in the regulation of multiple processes in both human physiology and disease .
Cancer Treatment
DDIT has shown significant potential in cancer treatment. It has been found to be more potent than the available inhibitor 4-Methylumbelliferone (4-MU), and significantly suppressed the aggressiveness of triple-negative breast cancer cells grown in tissue culture .
Targeting Breast Cancer Cells
In the field of oncology, DDIT has been used to target breast cancer cells. It has been found to significantly suppress the aggressiveness of triple-negative breast cancer cells .
Hyaluronan Targeting
DDIT has been used in research for hyaluronan targeting. Hyaluronan accumulation in malignant tissues not only assists tumour growth and metastases but is also associated with worse outcomes in cancer patients .
Synthesis of New Compounds
DDIT can be used in the synthesis of new compounds. The regeneration of the free 5’-aldehyde can be accomplished by treatment with a mild acid .
Research on Extracellular Matrix
DDIT has been used in research on the extracellular matrix. Hyaluronan, which DDIT inhibits, is one of the most important components of the extracellular matrix surrounding the cells of several different tissues .
Wirkmechanismus
Target of Action
The primary target of the compound 3-(1,3-diphenyl-2-imidazolidinyl)-9-ethyl-9H-carbazole is hyaluronan synthases . These enzymes are responsible for the synthesis of hyaluronan, a major component of the extracellular matrix involved in various physiological and pathological processes .
Mode of Action
The compound acts as an inhibitor of hyaluronan synthesis . It interacts with hyaluronan synthases, reducing their activity and subsequently decreasing the production of hyaluronan .
Biochemical Pathways
The inhibition of hyaluronan synthesis affects several biochemical pathways. Hyaluronan plays a crucial role in tumor growth, neo-angiogenesis, and the metastatic cascade . Therefore, the reduction in hyaluronan synthesis can potentially suppress these processes, impacting the progression of diseases such as cancer .
Result of Action
The compound’s action results in a significant reduction in hyaluronan levels. This can suppress the aggressiveness of certain types of cells, such as triple-negative breast cancer cells . Therefore, the compound may have potential therapeutic applications in the treatment of diseases characterized by excessive hyaluronan accumulation .
Eigenschaften
IUPAC Name |
3-(1,3-diphenylimidazolidin-2-yl)-9-ethylcarbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3/c1-2-30-27-16-10-9-15-25(27)26-21-22(17-18-28(26)30)29-31(23-11-5-3-6-12-23)19-20-32(29)24-13-7-4-8-14-24/h3-18,21,29H,2,19-20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNLJYKYPSQPEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3N(CCN3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C61 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole](/img/structure/B392407.png)
![2-{3-[2-(1-naphthylamino)-1,3-thiazol-4-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B392408.png)
![benzaldehyde {1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}hydrazone](/img/structure/B392409.png)
![N-(4-bromophenyl)-2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]thio}acetamide](/img/structure/B392410.png)



![1-(4-Propoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B392420.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-N-(1-naphthyl)amine](/img/structure/B392421.png)
![2-[5-methoxy-1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B392422.png)

![4-(4-chlorophenyl)-2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B392426.png)
